molecular formula C12H6Br2S B047624 2,8-Dibromodibenzothiophene CAS No. 31574-87-5

2,8-Dibromodibenzothiophene

Cat. No.: B047624
CAS No.: 31574-87-5
M. Wt: 342.05 g/mol
InChI Key: WNEXSUAHKVAPFK-UHFFFAOYSA-N
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Description

2,8-Dibromodibenzothiophene is an organic compound with the molecular formula C12H6Br2S It is a derivative of dibenzothiophene, where two bromine atoms are substituted at the 2 and 8 positions of the dibenzothiophene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: 2,8-Dibromodibenzothiophene can be synthesized through the bromination of dibenzothiophene. The reaction typically involves the use of bromine in a solvent such as chloroform. The dibenzothiophene is dissolved in chloroform, and bromine is added dropwise to the solution. The reaction mixture is then stirred at room temperature until the reaction is complete .

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve more efficient and scalable methods. One such method includes the use of palladium-catalyzed C-N or C-C bond formation reactions to produce 2,8-disubstituted dibenzothiophenes .

Chemical Reactions Analysis

Types of Reactions: 2,8-Dibromodibenzothiophene undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Bromine in chloroform: for bromination.

    Pyrazole under Ullmann-type amination conditions: for substitution reactions.

    Dihydrogen peroxide in acetic acid: for oxidation reactions.

Major Products:

    2,8-Dipyrazolyldibenzothiophene: from substitution reactions.

    This compound-5,5-dioxide: from oxidation reactions.

Scientific Research Applications

Chemical Properties and Structure

  • Chemical Formula : C12_{12}H6_6Br2_2S
  • Molecular Weight : 342.05 g/mol
  • CAS Number : 31574-87-5
  • Melting Point : 226 °C

The compound's structure allows it to act as a versatile building block for synthesizing various organic materials, including polymers and small molecules.

Organic Photovoltaics (OPVs)

2,8-Dibromodibenzothiophene has been employed as an additive in tin-based perovskite solar cells. Research indicates that doping perovskite films with this compound-S,S-dioxide can significantly enhance power conversion efficiency (PCE). A study reported a PCE of 14.98% for tin-based perovskite solar cells using this doping strategy, showcasing improved structural integrity and reduced defect density in the films .

Table: Efficiency Comparison of Doped vs. Undoped Solar Cells

TypePower Conversion Efficiency (%)
Undoped Perovskite12.34
Doped with BrDS14.98

Organic Light Emitting Diodes (OLEDs)

DBDBT serves as a key component in the synthesis of materials for OLEDs. Its ability to form stable charge transport layers makes it suitable for use in both electron transport layers (ETLs) and active layers in OLED devices. The compound's electrochemical properties allow for efficient charge injection and transport, which are critical for enhancing device performance.

Electrochromic Devices

The electrochromic properties of polymers derived from this compound have been investigated for their potential in flexible displays and smart windows. The conjugated polymers exhibit reversible color changes upon electrochemical doping, which can be utilized in applications where variable light transmission is desired .

Case Study: Electrochromic Polymer Synthesis

A study synthesized various conjugated polymers from DBDBT through electrochemical polymerization. The resulting materials demonstrated significant color changes and improved electrochemical stability with increased conjugation length, making them promising candidates for electrochromic applications .

Semiconductor Applications

DBDBT is also recognized for its role in the development of low bandgap polymers suitable for organic field-effect transistors (OFETs). These materials exhibit high hole mobilities, which are essential for efficient charge transport in semiconductor devices.

Table: Charge Mobility of DBDBT-Based OFETs

Material TypeHole Mobility (cm²/V·s)
Conventional Polymer0.1
DBDBT-Based Polymer10.1

Synthesis and Characterization

The synthesis of this compound typically involves bromination of dibenzothiophene using bromine in chloroform under controlled conditions. This method yields high purity compounds suitable for further reactions and applications .

Synthesis Procedure Overview

  • Dissolve dibenzothiophene in chloroform.
  • Add bromine dropwise at low temperatures.
  • Stir at room temperature for an extended period.
  • Isolate the product through filtration and washing.

Mechanism of Action

The mechanism by which 2,8-dibromodibenzothiophene exerts its effects is primarily through its ability to participate in various chemical reactions. For instance, in the context of perovskite solar cells, the compound inhibits the oxidation of tin ions and passivates grain boundary defects, thereby enhancing the carrier lifetime and crystal quality of the perovskite films .

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its specific bromine substitutions, which confer distinct reactivity and properties compared to its analogs. Its ability to enhance the performance of perovskite solar cells and its role in the synthesis of advanced organic materials highlight its significance in scientific research and industrial applications.

Biological Activity

2,8-Dibromodibenzothiophene (DBDBT), a derivative of dibenzothiophene, is recognized for its potential applications in organic electronics and its biological activities. This compound, with the chemical formula C12_{12}H6_6Br2_2S and CAS number 31574-87-5, exhibits significant properties that make it a valuable subject of study in both synthetic chemistry and biological research.

  • Molecular Weight : 342.05 g/mol
  • Melting Point : 226 °C
  • Appearance : White to off-white powder/crystals
  • Purity : >99% (HPLC)

Synthesis

DBDBT is synthesized through the bromination of dibenzothiophene in chloroform, followed by purification processes such as recrystallization. The synthesis process yields a high purity product suitable for further applications in both electronic materials and biological studies .

Antimicrobial Properties

Research indicates that dibenzothiophene derivatives, including DBDBT, exhibit antimicrobial activity. A study highlighted the efficacy of DBDBT against Pneumocystis carinii pneumonia (PCP) in rat models, where it demonstrated significant reduction in parasite load compared to controls. The compound was administered at doses of 10 µmol/kg/day, resulting in over 99% reduction in cyst counts .

Electrochemical Stability and Photophysical Properties

DBDBT has been investigated for its electrochemical properties, particularly in the context of organic photovoltaics (OPVs). The compound's ability to stabilize charge carriers and enhance electron transport has been linked to its structural characteristics. Studies have shown that increasing conjugation lengths in related compounds leads to improved electrochemical stability, which is crucial for the longevity and efficiency of electronic devices .

Study on Antimicrobial Activity

In a controlled study assessing the activity of DBDBT against PCP, researchers found that:

  • Dosage : 10 µmol/kg/day for 14 days.
  • Results : Greater than 99% reduction in parasite load was observed with no significant toxicity at lower dosages (5 µmol/kg) .

Application in Organic Electronics

DBDBT has been utilized as an additive in tin-based perovskite solar cells, achieving a power conversion efficiency of 14.98%. This application underscores the compound's dual functionality as both an electronic material and a biologically active agent .

Research Findings Summary Table

Study FocusFindingsReference
Antimicrobial Activity>99% reduction in PCP parasite load
Electrochemical StabilityImproved stability with increased conjugation
Application in Solar Cells14.98% power conversion efficiency

Q & A

Basic Research Questions

Q. What are the key physicochemical properties of 2,8-dibromodibenzothiophene, and how do they influence experimental design?

  • Answer : The compound’s properties (Table 1) are critical for solvent selection, reaction kinetics, and purification. For example, its melting point (reported as 139–142°C or 226°C ) and boiling point (281–283°C or 436.5°C ) vary across sources, suggesting potential discrepancies in measurement conditions or purity. Researchers must verify these values experimentally via differential scanning calorimetry (DSC) or gas chromatography-mass spectrometry (GC-MS). Its density (1.83–1.905 g/cm³) and refractive index (1.785) are relevant for crystallization and spectroscopic characterization.

Table 1: Key Physicochemical Properties

PropertyReported ValueSource
Melting Point139–142°C
Boiling Point281–283°C (vs. 436.5°C)
Molecular Weight342.05–351.0 g/mol

Q. How can researchers mitigate toxicity risks during handling of this compound?

  • Answer : The compound is classified as acutely toxic (Category 3 oral toxicity) and a mild eye irritant (Category 2A) . Mitigation strategies include:

  • Use of fume hoods and personal protective equipment (PPE) to avoid inhalation/contact .
  • Immediate decontamination protocols: Rinse skin with soap/water; flush eyes for 15+ minutes .
  • Storage in cool, dry environments away from ignition sources .

Q. What synthetic routes are commonly used to prepare this compound?

  • Answer : The compound is synthesized via bromination of dibenzothiophene derivatives. Key steps include:

  • Direct bromination of dibenzothiophene using bromine or N-bromosuccinimide (NBS) under controlled conditions .
  • Purification via crystallization (e.g., chloroform ) or sublimation to remove byproducts like 4-bromo analogs .

Advanced Research Questions

Q. How does sulfur passivation of Au(111) surfaces inhibit Ullmann coupling of this compound?

  • Answer : Pretreating Au(111) with H₂S forms a sulfur-passivated surface, blocking free Au atoms required for Ullmann coupling. This inhibition is reversible: Exposure to H₂ removes sulfur, restoring reactivity . Applications include controlled on-surface synthesis of conjugated polymers for optoelectronics.

Q. What methodologies address discrepancies in reported melting/boiling points?

  • Answer : Contradictory data (e.g., melting points ) may arise from impurities or polymorphic forms. Researchers should:

  • Perform DSC to confirm thermal transitions.
  • Use high-performance liquid chromatography (HPLC) to assess purity (>99% ).
  • Compare sublimation (used in ) vs. recrystallization outcomes.

Q. How can this compound be functionalized for materials science applications?

  • Answer : Advanced functionalization strategies include:

  • Cross-coupling reactions : Suzuki-Miyaura coupling to introduce aryl groups for organic semiconductors .
  • Photopolymerization : Thiophene-based monomers for conductive coatings .
  • Coordination chemistry : Use as a ligand precursor for metal-organic frameworks (MOFs) .

Q. What analytical techniques validate the purity of this compound in synthetic workflows?

  • Answer : Rigorous purity validation is essential for reproducibility:

  • ¹H/¹³C NMR : Detect residual solvents or brominated byproducts .
  • GC-MS/EI-MS : Confirm molecular ion peaks (e.g., m/z 342.05 ).
  • Elemental analysis : Match calculated vs. observed C, H, Br, S content .

Q. Data Contradiction Analysis

Q. How should researchers reconcile conflicting reports on the compound’s thermal properties?

  • Answer : The melting point discrepancy (139–142°C vs. 226°C) likely stems from:

  • Polymorphism : Different crystalline forms with distinct melting behaviors.
  • Impurities : Byproducts (e.g., 4-bromo analogs ) lowering observed values.
  • Methodological differences : Open vs. closed capillary measurements.
    • Resolution : Publish detailed experimental conditions (heating rate, atmosphere) and validate via orthogonal methods (DSC, X-ray diffraction).

Q. Methodological Guidance

Q. What protocols ensure safe scale-up of reactions involving this compound?

  • Answer : For gram-to-kilogram synthesis:

  • Batch monitoring : Use inline FTIR or Raman spectroscopy to track reaction progress .
  • Waste management : Neutralize brominated byproducts with sodium thiosulfate .
  • Engineering controls : Implement explosion-proof reactors for high-temperature steps .

Q. How can computational modeling guide the design of this compound derivatives?

  • Answer : Density functional theory (DFT) predicts:
  • Electronic properties : HOMO/LUMO levels for optoelectronic applications .
  • Reactivity : Bromine substitution patterns affecting cross-coupling efficiency .

Properties

IUPAC Name

2,8-dibromodibenzothiophene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H6Br2S/c13-7-1-3-11-9(5-7)10-6-8(14)2-4-12(10)15-11/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNEXSUAHKVAPFK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1Br)C3=C(S2)C=CC(=C3)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H6Br2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40348155
Record name 2,8-Dibromodibenzothiophene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40348155
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

342.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

31574-87-5
Record name 2,8-Dibromodibenzothiophene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40348155
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,8-Dibromodibenzothiophene
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2,8-Dibromodibenzothiophene
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